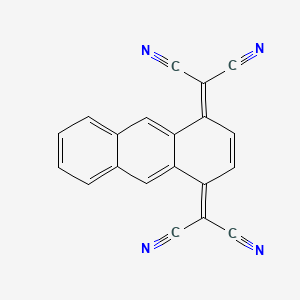
Propanedinitrile, 2,2'-(1,4-anthracenediylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is an organic compound that features a unique structure with two propanedinitrile groups connected by a 1,4-anthracenediylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- typically involves the reaction of 1,4-anthraquinone with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- has several scientific research applications:
Organic Electronics: The compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: It is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- involves its interaction with molecular targets through its nitrile and anthracene moieties. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, 2,2’-(1,4-naphthalenediylidene)bis-: This compound has a similar structure but with a naphthalene core instead of anthracene.
Propanedinitrile, 2,2’-(1-chloro-9,10-anthracenediylidene)bis-: This variant includes a chlorine atom on the anthracene moiety.
Uniqueness
Propanedinitrile, 2,2’-(1,4-anthracenediylidene)bis- is unique due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and materials science. Its anthracene core provides distinct optical and electronic characteristics that differentiate it from similar compounds.
Properties
CAS No. |
88068-06-8 |
|---|---|
Molecular Formula |
C20H8N4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C20H8N4/c21-9-15(10-22)17-5-6-18(16(11-23)12-24)20-8-14-4-2-1-3-13(14)7-19(17)20/h1-8H |
InChI Key |
AJEGMUBKEAENFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















